molecular formula C11H5F3N2S2 B010793 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile CAS No. 104960-50-1

2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B010793
CAS No.: 104960-50-1
M. Wt: 286.3 g/mol
InChI Key: NRRMGADRBHVSNC-UHFFFAOYSA-N
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Description

2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with the molecular formula C12H5F3N2OS2 It is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a reaction between a suitable pyridine derivative and a nitrile source.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent under controlled conditions.

    Formation of the Mercapto Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It can affect cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine
  • 2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)benzene

Uniqueness

2-Mercapto-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core with a trifluoromethyl group and a thiophene ring

Properties

IUPAC Name

2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRMGADRBHVSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350568
Record name 2-Sulfanylidene-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104960-50-1
Record name 2-Sulfanylidene-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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